5-fluoro-4-iodo-1H-indole

Descripción general

Descripción

5-fluoro-4-iodo-1H-indole is a heterocyclic organic compound with the molecular formula C8H5FIN . It is a white to brown solid and is used for research and development purposes .

Synthesis Analysis

The synthesis of indole derivatives, such as 5-fluoro-4-iodo-1H-indole, has been a subject of interest in the field of organic chemistry . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis

The molecular structure of 5-fluoro-4-iodo-1H-indole consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure . The molecular weight is 261.034873 g/mol .Chemical Reactions Analysis

Indole derivatives, such as 5-fluoro-4-iodo-1H-indole, have been synthesized using various methods . For instance, a one-pot, three-component Fischer indolisation–N-alkylation sequence has been used for the rapid synthesis of 1,2,3-trisubstituted indoles .Physical And Chemical Properties Analysis

5-fluoro-4-iodo-1H-indole is a white to brown solid . It has a molecular weight of 261.034873 g/mol and a molecular formula of C8H5FIN .Aplicaciones Científicas De Investigación

Nematicidal and Insecticidal Activities

5-fluoro-4-iodo-1H-indole: derivatives have been identified as potential biocides for plant-parasitic nematodes and insects. They induce parasite death via ion channel activations, specifically targeting the glutamate-gated chloride channel (GluCl), which is a prominent target for drug selection and design in parasitology .

Antiviral Activity

Indole derivatives, including those with a 5-fluoro-4-iodo moiety, have shown promising antiviral activities. They have been tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses, displaying inhibitory activity and potential as antiviral agents .

Anticancer Potential

The indole nucleus is a common structure found in many synthetic drug molecules due to its high affinity to multiple receptors5-fluoro-4-iodo-1H-indole derivatives are being explored for their anticancer properties, with the potential to bind to cancer cell receptors and inhibit tumor growth .

Immunomodulatory Effects

Some 5-fluoro-4-iodo-1H-indole compounds are being investigated as immunomodulators. These compounds may play a role in modifying immune responses, which is crucial in the treatment of various diseases, including cancer .

Antibacterial Agents

Research has indicated that 5-fluoro-4-iodo-1H-indole can be used as a reactant for the preparation of antibacterial agents. This application is significant in the development of new antibiotics and combating antibiotic resistance .

Agrochemical Applications

5-fluoro-4-iodo-1H-indole: is an important organic intermediate in the agrochemical field. It serves as a starting material in the synthesis of various compounds that could be used as pesticides or plant growth regulators .

Direcciones Futuras

The future directions of research on 5-fluoro-4-iodo-1H-indole could involve further investigation into its biological activities, as indole derivatives have shown diverse biological activities . Additionally, the development of novel methods of synthesis for indole derivatives could be a potential area of future research .

Propiedades

IUPAC Name |

5-fluoro-4-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVWMIMJWJJLAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-4-iodo-1H-indole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

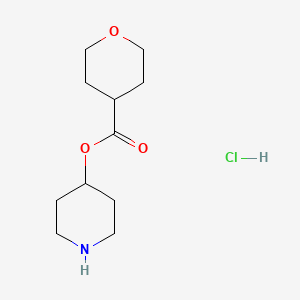

![1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397345.png)

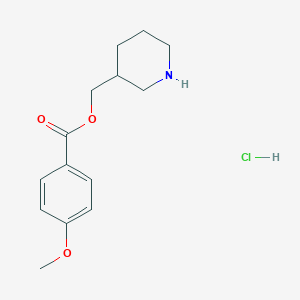

![Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397346.png)

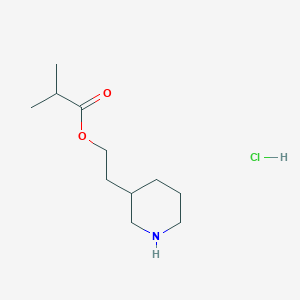

![3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397347.png)

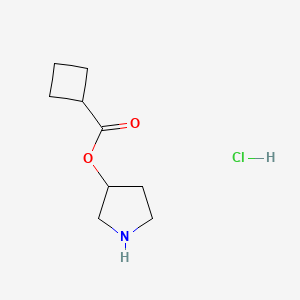

![3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397348.png)

![2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397350.png)

![Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397359.png)